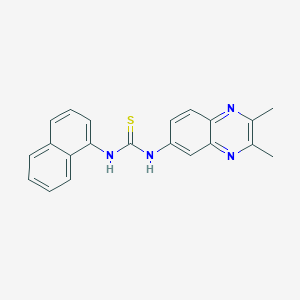![molecular formula C20H20FN5O B5976693 5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5976693.png)
5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been studied for its various pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the molecular mechanisms of cancer and neurological disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine. One area of research is the development of more potent and selective derivatives of this compound that can be used in the treatment of cancer and neurological disorders. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound. Finally, this compound may have potential applications in other areas of research, such as infectious diseases and inflammation.
Méthodes De Synthèse
The synthesis of 5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine involves the reaction of 3-(2-pyridinylmethoxy)-1-piperidine with 3-fluorobenzonitrile in the presence of a base and a metal catalyst. This reaction leads to the formation of the desired triazine compound.
Applications De Recherche Scientifique
5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine has been extensively studied for its potential therapeutic applications. It has been shown to have significant activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-3-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-16-6-3-5-15(11-16)19-12-23-25-20(24-19)26-10-4-8-18(13-26)27-14-17-7-1-2-9-22-17/h1-3,5-7,9,11-12,18H,4,8,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPSAZJJFIZJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CN=N2)C3=CC(=CC=C3)F)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5976628.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5976678.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)
methanone](/img/structure/B5976682.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)